Home > Products > Screening Compounds P63387 > (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine - 735209-67-3

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine

Catalog Number: EVT-3417567
CAS Number: 735209-67-3
Molecular Formula: C14H11ClF3N
Molecular Weight: 285.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (1b)

Compound Description: This compound is a potent inhibitor of Phytoene Desaturase (PDS) exhibiting broader spectrum post-emergence herbicidal activity against various weeds compared to the commercial PDS inhibitor diflufenican []. It demonstrates slightly weaker binding affinity to PDS compared to diflufenican [].

Relevance: This compound shares the key structural features of a 3-(trifluoromethyl)phenyl group and a 4-chlorophenyl group with (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine. The difference lies in the presence of a 1,2,4-triazole-5-methanethiol linker and a 2-oxoethyl substituent in 1b, contributing to its distinct biological activity.

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC236)

Compound Description: SC236 is a COX-2 selective inhibitor that, similar to indomethacin, enhances the cytotoxic effects of doxorubicin on human esophageal squamous cell carcinoma cells []. This effect is independent of COX and PGE2 and is attributed to SC236's ability to act as a noncompetitive inhibitor of P-gp, thereby increasing intracellular doxorubicin retention [].

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death []. It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases []. Structural optimizations of TAK-632 led to the development of more potent and selective RIPK3 inhibitors [].

Relevance: While structurally distinct from (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine, TAK-632 shares the 3-(trifluoromethyl)phenyl moiety, highlighting the potential utility of this group in designing molecules with activity against various biological targets.

Relevance: CTPB shares the 4-chloro-3-(trifluoromethyl)phenyl moiety with (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine. The presence of the 2-ethoxy-6-pentadecylbenzamide group in CTPB differentiates it structurally and functionally from (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine.

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

Compound Description: CTB is a potent activator of the p300 HAT enzyme []. It forms strong interactions with key catalytic site residues, leading to increased acetyl-CoA recruitment and acetylation activation [].

Relevance: Similar to CTPB, CTB also shares the 4-chloro-3-(trifluoromethyl)phenyl moiety with (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine. The presence of the 2-ethoxybenzamide group in CTB distinguishes it from (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine structurally and in terms of biological activity.

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 functions as a negative allosteric modulator of the cannabinoid CB1 receptor []. It has been shown to exhibit hypophagic effects in vivo, making it a potential therapeutic target for obesity and related metabolic disorders [, ].

Relevance: While PSNCBAM-1 does not directly share the 3-(trifluoromethyl)phenyl group with (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine, it does contain a 4-chlorophenyl moiety. This structural similarity suggests that modifications of the aryl groups connected to the urea linker in PSNCBAM-1 might yield compounds with distinct binding affinities towards the CB1 receptor.

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 exhibits potent anti-staphylococcal and anti-biofilm properties, particularly against Staphylococcus aureus biofilms []. It demonstrates a strong bactericidal effect and effectively eradicates biofilms at lower concentrations than conventional antibiotics [].

Relevance: MMV665807 shares the 3-(trifluoromethyl)phenyl moiety with (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine. The presence of a 5-chloro-2-hydroxybenzamide group in MMV665807 contributes to its specific anti-staphylococcal and anti-biofilm activities.

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It exhibits oral bioavailability and effectively inhibits PERK activation in cells, showing promise as a potential therapeutic agent for diseases involving ER stress [].

Relevance: GSK2606414 shares the 3-(trifluoromethyl)phenyl moiety with (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine. The presence of a complex substituent consisting of pyrrolo[2,3-d]pyrimidin-4-amine, 2,3-dihydro-1H-indol-5-yl, and acetyl linkers differentiates GSK2606414 from (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine and contributes to its unique biological activity as a PERK inhibitor.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and selective antagonist of the P2X7 receptor []. It shows efficacy in preclinical models, with high oral bioavailability, low-moderate clearance, and a good safety profile [].

Relevance: This compound and (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine both belong to the class of substituted phenylmethanamine derivatives. While JNJ 54166060 has a 2-chloro-3-(trifluoromethyl)phenyl group instead of a 4-chlorophenyl-[3-(trifluoromethyl)phenyl] group, the structural similarity highlights the potential of modifying substituents on the phenyl ring to achieve selectivity and potency for different targets.

Overview

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine is a chemical compound that has garnered interest for its potential applications in medicinal chemistry, particularly in the development of analgesics. This compound features a unique structure characterized by a chlorophenyl group and a trifluoromethyl-substituted phenyl group, which may enhance its biological activity. The compound's IUPAC name is (4-chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride, and it has a molecular weight of 356.6 g/mol .

Source and Classification

This compound is classified under the category of amines, specifically secondary amines, due to the presence of two aryl groups attached to the nitrogen atom. It is also categorized as a halogenated compound due to the presence of chlorine and fluorine atoms. The synthesis and characterization of this compound have been documented in various chemical databases and publications, indicating its relevance in ongoing research .

Synthesis Analysis

Methods

The synthesis of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine can involve several methods, including:

  1. Nucleophilic Substitution Reactions: Utilizing nucleophilic aromatic substitution where a nucleophile displaces a leaving group on an aromatic ring.
  2. Amination Reactions: Direct amination of appropriate aryl halides with amines under basic conditions.
  3. Coupling Reactions: Employing coupling reactions between aryl halides and amines in the presence of palladium catalysts.

Technical Details

A typical synthesis might involve heating a mixture of 4-chloro-3-(trifluoromethyl)aniline with an appropriate benzyl chloride derivative in a solvent such as dimethylformamide or toluene, often with a base like potassium carbonate to facilitate the reaction . The reaction conditions typically require elevated temperatures and may last several hours to achieve satisfactory yields.

Molecular Structure Analysis

The molecular structure of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine can be represented as follows:

  • Molecular Formula: C14H11Cl3F3N
  • InChI Code: 1S/C14H10Cl2F3N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-12(16)11(7-9)14(17,18)19;/h1-7,13H,20H2;1H

The structure includes two aromatic rings: one containing a chlorine substituent and another with a trifluoromethyl group, which can influence the electronic properties and reactivity of the compound .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine include:

  1. Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to ortho or para positions on the aromatic ring.
  2. Reduction Reactions: The amine functional group can undergo various reductions, potentially leading to different derivatives.
  3. Formation of Salts: The hydrochloride salt form can be generated by reacting the amine with hydrochloric acid.

Technical Details

The stability and reactivity of this compound are influenced by the presence of electron-withdrawing groups (like trifluoromethyl), which can stabilize positive charges during electrophilic reactions .

Mechanism of Action

The mechanism of action for (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine as an analgesic involves its interaction with pain receptors in the central nervous system. It may function as a selective inhibitor of specific neurotransmitter pathways, modulating pain perception at the molecular level. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing its ability to cross biological membranes and exert pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Powder
  • Solubility: Generally soluble in organic solvents but less soluble in water due to its hydrophobic character.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of reactive halogens.

Relevant data regarding these properties may vary based on specific experimental conditions .

Applications

The primary applications of (4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine lie in medicinal chemistry, particularly in:

  1. Drug Development: As a potential lead compound for developing new analgesics.
  2. Pharmacophore Modeling: Utilized in designing pharmacophore models for various therapeutic agents due to its structural features.
  3. Research Studies: Employed in studies investigating pain mechanisms and receptor interactions .

This compound represents an area of interest for further research into its biological activity and potential therapeutic uses.

Synthetic Methodologies and Optimization Strategies

Regioselective Approaches to Trifluoromethylphenyl Group Incorporation

Regioselective installation of the trifluoromethyl group on the phenyl ring presents significant synthetic challenges due to the steric and electronic effects of the chlorine substituent. Two principal methodologies have emerged for achieving high positional fidelity:

  • Directed Ortho-Metalation (DoM): 2-Fluoropyridine derivatives serve as effective directing groups for regioselective functionalization. Lithium diisopropylamide (LDA)-mediated ortholithiation at −78°C enables precise electrophile trapping at the ortho position relative to the directing group. Subsequent Suzuki coupling with (4-chlorophenyl)boronic acids using Pd(PPh₃)₄ catalyst (3 mol%) in toluene/ethanol (3:1) at 80°C achieves biaryl coupling with >90% regioselectivity. This method is particularly effective for introducing 4-chloro-3-(trifluoromethyl)phenyl groups without isomer contamination .

  • Electrophilic Aromatic Substitution: Nitration of 1-chloro-4-(trifluoromethyl)benzene requires precise control to avoid meta-isomer formation. Mixed acid systems (H₂SO₄/HNO₃; 3:1) with FeCl₃ catalysis (5 mol%) at 0°C yield 4-chloro-3-nitrobenzotrifluoride with 98% regioselectivity. Subsequent reduction employs SnCl₂/HCl in ethanol at reflux (85% yield) or catalytic hydrogenation (Pd/C, 10 bar H₂) to afford the corresponding aniline precursor .

Table 1: Regioselective Nitration Methods for Intermediate Synthesis

SubstrateCatalyst SystemTemp (°C)Reaction Time (h)Regioisomer RatioYield (%)
1-Chloro-4-(trifluoromethyl)benzeneHNO₃/H₂SO₄0495:5 (ortho:meta)88
1-Chloro-4-(trifluoromethyl)benzeneHNO₃/Ac₂O + FeCl₃ (5 mol%)-10698:2 (ortho:meta)92
1-Chloro-3-(trifluoromethyl)benzeneHNO₃/H₂SO₄25388:12 (para:meta)85

Catalytic Asymmetric Amination for Enantiomerically Pure Derivatives

Enantioselective synthesis of chiral methanamine derivatives employs transition metal catalysis and chiral auxiliaries to control stereochemistry:

  • Chiral Ruthenium-Catalyzed Reductive Amination: Ketone intermediates undergo asymmetric reductive amination using Ru-(S)-BINAP complexes (2 mol%) under 50 bar H₂ pressure in methanol at 60°C. This method delivers (R)-enantiomers with 96% ee and 89% yield. The reaction proceeds via a chiral imine complex where the trifluoromethyl group enhances substrate coordination through fluorine-metal interactions [2].

  • Enzyme-Mediated Kinetic Resolution: Racemic amine mixtures are resolved using immobilized Candida antarctica lipase B (CAL-B) with phenyl acetate as acyl donor in MTBE at 35°C. The (S)-enantiomer is preferentially acetylated (E-value >200), enabling separation of unreacted (R)-amine (>99% ee) in 48% yield. This approach is scalable to 100g batches with minimal catalyst deactivation [6].

Table 2: Asymmetric Synthesis Methods for Enantiomeric Enrichment

MethodCatalyst/ReagentReaction Conditionsee (%)Absolute ConfigurationYield (%)
Reductive AminationRu-(S)-BINAP (2 mol%)50 bar H₂, MeOH, 60°C, 24h96R89
Kinetic ResolutionCAL-B, vinyl acetateMTBE, 35°C, 48h>99R48
Borane Reduction(R)-Me-CBS (10 mol%)THF, 0°C, 2h90S78

Hydrochloride Salt Formation: Solvent Systems and Crystallization Protocols

Conversion of the free base to pharmaceutically acceptable hydrochloride salts requires optimization of solvent systems and crystallization parameters:

  • Solvent Selection for Salt Formation: EtOAc/ethanol (4:1) with anhydrous HCl gas bubbling at 0°C produces fine crystals with high bulk density (0.45 g/cm³). Alternatively, anti-solvent crystallization using MTBE/heptane (1:3) yields micronized particles (D₉₀ < 10µm) suitable for formulation. Ethanol/water mixtures (95:5) at 40°C provide the highest purity (>99.9% HPLC) due to effective impurity exclusion during crystal growth [2].

  • Crystallization Dynamics: Controlled cooling (0.5°C/min) from 50°C to −10°C in ethanol/water produces large rhombic crystals with low friability. Seeding at 40°C (0.1% w/w) ensures uniform particle size distribution (PSD 150-200µm). Polymorph screening identifies Form I (stable) and Form II (metastable), with Form I exhibiting superior storage stability (no form conversion after 36 months at 25°C/60% RH) [2].

Combinatorial Synthesis for Analog Libraries

Multi-component reactions (MCRs) and parallel synthesis enable rapid generation of structural analogs for SAR studies:

  • Ultrasound-Assisted Pyrazole Synthesis: InCl₃-catalyzed (20 mol%) one-pot reactions under ultrasound irradiation (40°C, 20 min) in 50% ethanol yield pyrano[2,3-c]pyrazole intermediates. This method achieves 95% conversion with minimal side products compared to thermal methods (60% conversion after 6h). The ultrasound enhances mass transfer and reduces reaction times 18-fold while maintaining excellent functional group tolerance for electron-withdrawing substituents [4].

  • Solid-Phase Parallel Amination: Wang resin-bound aldehydes react with (3-trifluoromethylphenyl) Grignard reagents followed by reductive amination with diverse amines (50 variants). Cleavage with TFA/DCM (1:99) delivers methanamine libraries with >85% purity (LCMS). This platform enables exploration of amine substituents while maintaining the core (4-Chlorophenyl)[3-(trifluoromethyl)phenyl] scaffold [4].

Table 3: Compound Library Generated via Combinatorial Approaches

Core StructureVariation PointNumber of AnalogsPurity Range (%)Yield Range (%)Key Modifications
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]Amine substituent3285-9965-92Alkyl, cycloalkyl, benzyl
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]Halogen position1588-9770-85Fluoro, bromo, iodo at phenyl
(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]Trifluoromethyl position882-9560-78Ortho, meta, para isomers

Properties

CAS Number

735209-67-3

Product Name

(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine

IUPAC Name

(4-chlorophenyl)-[3-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C14H11ClF3N

Molecular Weight

285.69 g/mol

InChI

InChI=1S/C14H11ClF3N/c15-12-6-4-9(5-7-12)13(19)10-2-1-3-11(8-10)14(16,17)18/h1-8,13H,19H2

InChI Key

HTIXMIZZHIEBJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)Cl)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.